1-Chloro-2-iodonaphthalene
Overview
Description
1-Chloro-2-iodonaphthalene is an organic compound belonging to the family of halogenated naphthalenes. It has the molecular formula C10H6ClI and a molecular weight of 288.51 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a naphthalene ring, making it a unique and versatile chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodonaphthalene can be synthesized through various methods, including halogen exchange reactions and direct halogenation of naphthalene derivatives. One common method involves the iodination of 1-chloro-naphthalene using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine or chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling: Palladium catalysts, along with ligands and bases, are employed under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Coupling Products: These reactions yield biaryl compounds or other complex structures, depending on the coupling partner.
Scientific Research Applications
1-Chloro-2-iodonaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the presence of halogen atoms. These halogens can influence the electron density of the ring, making it more susceptible to nucleophilic attack or facilitating cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
1-Iodonaphthalene: Lacks the chlorine atom, making it less versatile in certain reactions.
2-Iodonaphthalene: Has the iodine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-bromonaphthalene: Similar structure but with bromine instead of iodine, leading to different reactivity and uses.
Uniqueness: 1-Chloro-2-iodonaphthalene is unique due to the presence of both chlorine and iodine atoms, which allows for a broader range of chemical transformations and applications compared to its analogs .
Biological Activity
1-Chloro-2-iodonaphthalene is a halogenated naphthalene derivative that has garnered attention in various fields of organic chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C₁₁H₈ClI
- Molecular Weight : 284.54 g/mol
- Boiling Point : 163-165 °C at 15 mmHg
- Density : 1.74 g/mL at 25 °C
These properties make it suitable for various chemical reactions, particularly in organic synthesis.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, primarily focusing on its role as a reagent in organic synthesis and its potential therapeutic applications.
Research indicates that halogenated naphthalenes can interact with biological molecules, leading to various biochemical effects. The presence of chlorine and iodine atoms enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitutions and other reactions that can affect cellular processes.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of halogenated naphthalenes exhibit significant antitumor properties. In vitro assays showed that this compound could inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions, particularly in the synthesis of biologically active compounds. For example, a fluoride-promoted cross-coupling reaction involving this compound yielded products with notable biological activity . This highlights its utility in synthesizing complex organic molecules with potential therapeutic effects.
- Neurotoxicity Studies : Research has indicated that certain halogenated naphthalenes can exhibit neurotoxic effects. A study focusing on the neurotoxic potential of various halogenated compounds found that this compound could affect neuronal function, although further investigations are needed to elucidate the underlying mechanisms .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-chloro-2-iodonaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTLPBDUNGSUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601119 | |
Record name | 1-Chloro-2-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701277-07-8 | |
Record name | 1-Chloro-2-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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